molecular formula C14H26N2 B14621126 N,N'-dicyclohexylethanimidamide CAS No. 57999-32-3

N,N'-dicyclohexylethanimidamide

Cat. No.: B14621126
CAS No.: 57999-32-3
M. Wt: 222.37 g/mol
InChI Key: RFWAAHAPVPVWCT-UHFFFAOYSA-N
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Description

N,N’-dicyclohexylethanimidamide: is an organic compound characterized by the presence of two cyclohexyl groups attached to an ethanimidamide core. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,N’-dicyclohexylethanimidamide typically involve large-scale synthesis using the aforementioned routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-dicyclohexylethanimidamide can undergo oxidation reactions, forming various oxidized products.

    Reduction: This compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-dicyclohexylethanimidamide oxide, while reduction may produce N,N’-dicyclohexylethanimidamide hydride.

Scientific Research Applications

Chemistry: N,N’-dicyclohexylethanimidamide is widely used as a reagent in organic synthesis, particularly in the formation of amides, peptides, and esters .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of N,N’-dicyclohexylethanimidamide involves its interaction with various molecular targets, including enzymes and proteins. It can form stable complexes with these targets, thereby modulating their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N,N’-dicyclohexylethanimidamide is unique due to its dual cyclohexyl groups, which impart distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and research contexts.

Properties

CAS No.

57999-32-3

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

N,N'-dicyclohexylethanimidamide

InChI

InChI=1S/C14H26N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h13-14H,2-11H2,1H3,(H,15,16)

InChI Key

RFWAAHAPVPVWCT-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

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